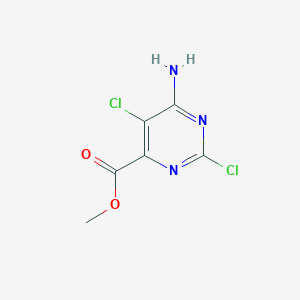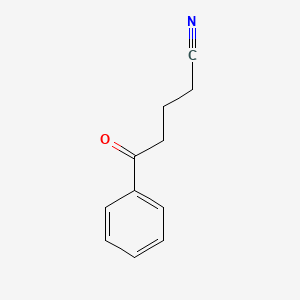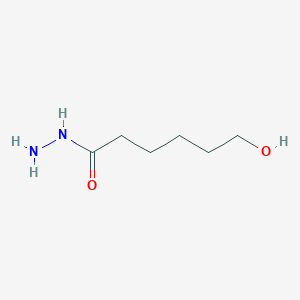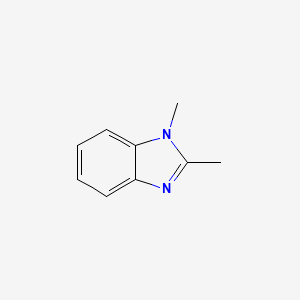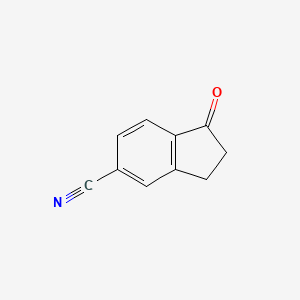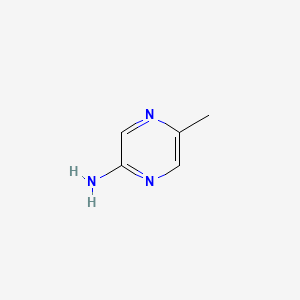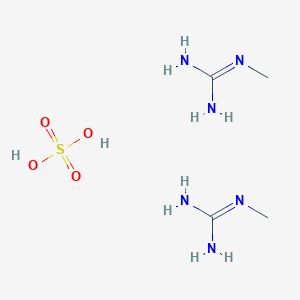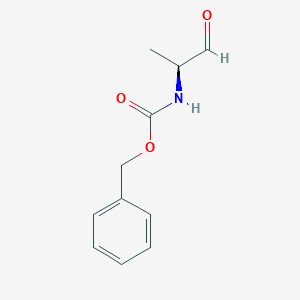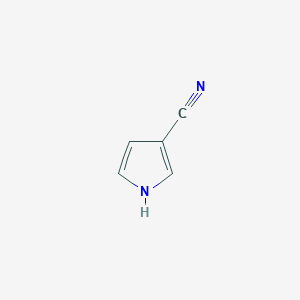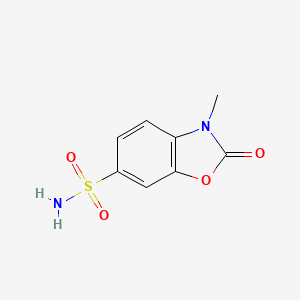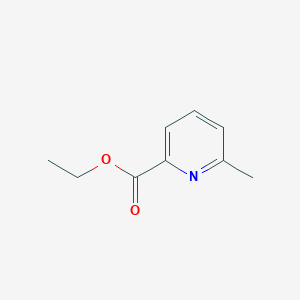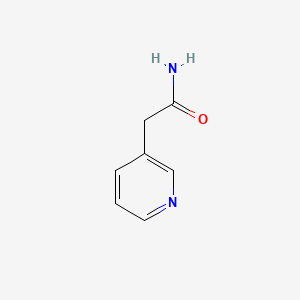
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-5-phenyl-2H-pyrazol-3-ylamine” is a chemical compound with the CAS Number: 66367-67-7. It has a molecular weight of 173.22 . It is also available in the form of a hydrochloride salt .
Molecular Structure Analysis
The linear formula of “4-Methyl-5-phenyl-2H-pyrazol-3-ylamine” is C10H11N3 . The InChI key is UMDNRKCXSUJMCY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-Methyl-5-phenyl-2H-pyrazol-3-ylamine” is a solid at room temperature .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
A study by Liming et al. (2003) discusses the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with substituted benzothiazol-2-ylamine and thiadiazol-2-ylamine, leading to the synthesis of pyrazole derivatives with potential for further chemical transformations (H. Liming et al., 2003).
Antimicrobial Activity
Farag et al. (2008) synthesized a series of phenylpyrazole derivatives demonstrating significant antimicrobial properties, particularly against pathogenic yeast and moulds. This highlights the potential of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine derivatives in developing new antimicrobial agents (A. Farag et al., 2008).
Structural Analysis and Synthetic Methodologies
Research by Szlachcic et al. (2020) combined XRD and DFT studies to analyze the molecular structure of pyrazole derivatives, offering insights into their reactivity and proposing alternative synthesis methods involving microwave irradiation (P. Szlachcic et al., 2020).
Development of Dyes and Ligands
Khattab et al. (2016) explored the synthesis of heterocyclic azo-dyes via microwave heating, demonstrating the potential of pyrazole derivatives in textile dyeing applications (Tawfik A Khattab et al., 2016). Additionally, Abdel-Ghani et al. (2015) characterized Co(II), Ni(II), and Cu(II) complexes of a specific azo-aminopyrazole ligand, indicating its utility in coordination chemistry (N. Abdel-Ghani et al., 2015).
Antioxidant, Antitumor, and Antimicrobial Activities
Various studies have demonstrated the biological activities of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine derivatives, including their potential as antioxidant, antitumor, and antimicrobial agents. This is evidenced by the research on novel pyrazolopyridines and their biological activities (M. El‐Borai et al., 2013), as well as the accidental synthesis of a pyrazolone trimer showing significant antioxidant properties (Arti Jain et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
4-methyl-5-phenyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNHMZXAVFWBIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985001 |
Source


|
| Record name | 4-Methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine | |
CAS RN |
66367-67-7 |
Source


|
| Record name | 66367-67-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

